D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
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Overview
Description
Z-1159-5 is a biochemical.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : The derivative of D-Streptamine has been synthesized using modified Konigs-Knorr condensation, showcasing a method to produce complex aminoglycoside structures (Fukami, Sano, & Nakajima, 1975).
- Structural Analysis : Studies have focused on the structural analysis of these compounds using techniques like PMR spectroscopy to determine their configurations (Nishimura & Umezawa, 1982).
Antibiotic Activity
- Antibacterial Properties : Research has shown that certain derivatives exhibit antibacterial activity against various microorganisms, suggesting their potential as antibiotics (Oswald Lockhoff et al., 1983).
Metal Complex Formation
- Complexation with Metals : Investigations into the stability constants of metal complexes with these aminoglycosides have been conducted, indicating their potential in forming stable metal-aminoglycoside complexes (Tiwow, 2014).
Potential in Antibiotic Synthesis
- Synthesis of Novel Antibiotics : Research efforts have been directed towards synthesizing novel antibiotics using derivatives of D-Streptamine, indicating its significance in the development of new antimicrobial agents (Fukami, Ikeda, Kitahara, & Nakajima, 1977).
Chemical Structure Elucidation
- Structure Determination : Studies have been dedicated to determining the chemical structure of various antibiotics containing D-Streptamine derivatives, emphasizing their importance in the field of antibiotic research (Akita, Tsuruoka, Ezaki, & Niida, 1970).
Biochemical and Biological Studies
- Biochemical Relationships : Investigations have been conducted to understand the relationship between the structural features of aminocyclitols, like D-Streptamine derivatives, and their biological activities (Ogawa, Funaki, Iwata, & Suami, 1976).
Drug Synthesis and Modification
- Derivative Synthesis and Evaluation : There has been significant research in synthesizing new derivatives of D-Streptamine and evaluating their microbiological properties and toxicological profiles (Van Schepdael, Busson, Vanderhaeghe, Claes, Verbist, Mingeot-Leclercq, Brasseur, & Tulkens, 1991).
properties
CAS RN |
102367-16-8 |
---|---|
Product Name |
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- |
Molecular Formula |
C21H41N5O11 |
Molecular Weight |
539.583 |
IUPAC Name |
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- |
InChI |
InChI=1S/C21H41N5O11/c22-3-1-2-11(28)26-8-4-7(24)18(36-20-12(25)16(32)14(30)9(5-23)34-20)19(13(8)29)37-21-17(33)15(31)10(6-27)35-21/h7-10,12-21,27,29-33H,1-6,22-25H2,(H,26,28)/t7-,8+,9-,10-,12-,13-,14-,15+,16-,17-,18+,19+,20-,21+/m1/s1 |
InChI Key |
CILQDQXYCHSCFU-IIHWURJZSA-N |
SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)CCCN)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Z-1159-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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